molecular formula C12H17ClN2O B13506626 3-Amino-3-[4-(propan-2-yloxy)phenyl]propanenitrile hydrochloride

3-Amino-3-[4-(propan-2-yloxy)phenyl]propanenitrile hydrochloride

Katalognummer: B13506626
Molekulargewicht: 240.73 g/mol
InChI-Schlüssel: QLMUIRSMKPTUAJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-3-[4-(propan-2-yloxy)phenyl]propanenitrile hydrochloride is a chemical compound with the molecular formula C12H17ClN2O and a molecular weight of 240.73 g/mol . This compound is characterized by the presence of an amino group, a nitrile group, and a propan-2-yloxyphenyl moiety, making it a versatile intermediate in organic synthesis and various chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-[4-(propan-2-yloxy)phenyl]propanenitrile hydrochloride typically involves the reaction of 4-(propan-2-yloxy)benzaldehyde with malononitrile in the presence of ammonium acetate and ethanol. The reaction mixture is refluxed for several hours, followed by the addition of hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound meets industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-3-[4-(propan-2-yloxy)phenyl]propanenitrile hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-Amino-3-[4-(propan-2-yloxy)phenyl]propanenitrile hydrochloride has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-Amino-3-[4-(propan-2-yloxy)phenyl]propanenitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s amino and nitrile groups can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. Additionally, the aromatic ring can participate in π-π stacking interactions, further modulating the compound’s activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Amino-3-[4-(propan-2-yloxy)phenyl]propanenitrile hydrochloride is unique due to its specific combination of functional groups, which imparts distinct reactivity and potential biological activities. The presence of both an amino and a nitrile group allows for versatile chemical transformations and interactions with biological targets .

Eigenschaften

Molekularformel

C12H17ClN2O

Molekulargewicht

240.73 g/mol

IUPAC-Name

3-amino-3-(4-propan-2-yloxyphenyl)propanenitrile;hydrochloride

InChI

InChI=1S/C12H16N2O.ClH/c1-9(2)15-11-5-3-10(4-6-11)12(14)7-8-13;/h3-6,9,12H,7,14H2,1-2H3;1H

InChI-Schlüssel

QLMUIRSMKPTUAJ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)OC1=CC=C(C=C1)C(CC#N)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.